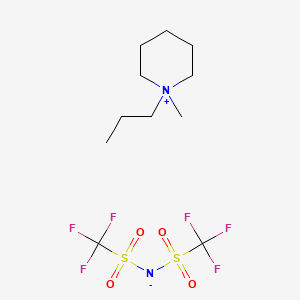

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Overview

Description

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . The compound acts as an electrolytic material, facilitating the charge-discharge cycle in these batteries .

Mode of Action

The compound interacts with its target by providing a stable, non-volatile environment for the charge-discharge cycle in lithium-ion batteries . It also plays a role in the reactive dissolution of UF6, where the oxidation of the bis(trifluoromethylsulfonyl)imide anion (TFSI) to form a radical facilitates dissolution .

Biochemical Pathways

The compound affects the charge-discharge cycle in lithium-ion batteries . This cycle involves the movement of lithium ions from the anode to the cathode during discharge and back during charging .

Result of Action

The result of the compound’s action is the successful operation of lithium-ion batteries . By providing a stable environment for the charge-discharge cycle, it enables the formation of greener and sustainable batteries for electrical energy storage .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity . For instance, its melting point is 12 °C , and it has a low tolerance for water (≤500 ppm) . These factors can affect the compound’s stability, efficacy, and the overall performance of the lithium-ion battery.

Biochemical Analysis

Biochemical Properties

It is known that this compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it suitable for use as electrolytes in lithium/sodium ion batteries .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 12 °C and a density of 1.412 g/cm3 .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2F6NO4S2/c1-3-7-10(2)8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFUHGXOQSVRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049329 | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608140-12-1 | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidin-1-ium Bis((trifluoromethyl)sulfonyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpiperidinium bis(trifluoromethanesulfonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY5Y2UR2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of water affect the electrochemical performance of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide in magnesium-based electrolytes?

A1: Even trace amounts of water can significantly impact the electrochemical behavior of this compound. Studies show that water removal using molecular sieves leads to the emergence of new anodic peaks, indicating the formation of distinct anion-cation structures due to minimized hydrogen bonding. [] This drying process also reduces electrolyte resistance, with decreases of ~10% and ~28% observed for this compound and 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, respectively. [] Furthermore, the presence of water can shift the overpotential of magnesium deposition by a significant 0.9 V vs. Mg2+/Mg. Removing water improves the reversibility of magnesium deposition/dissolution and helps prevent passivation of the magnesium electrode. []

Q2: What are the initial stages of lithium deposition on gold (Au(111)) from a solution containing this compound?

A2: Research utilizing cyclic voltammetry, in-situ scanning tunneling microscopy, and electrochemical quartz crystal microbalance has unveiled three distinct cathodic peaks during lithium deposition. [] In the under-potential deposition region (-1.2 to -1.8 V vs. Pt quasi-reference electrode), monoatomic high islands (300-370 pm) grow. [] Lithium bulk deposition occurs at potentials below -2.3 V. [] A third peak, appearing at 0 V only after bulk deposition, signifies strand-like lithium growth at (111) terraces with uniform orientation. Interestingly, this one-dimensional growth continues into the electrolyte upon reaching a step-edge, hinting at the early stages of lithium dendrite formation. []

Q3: How does the hydrophobicity of this compound compare to other similar ionic liquids?

A5: Studies examining liquid-liquid phase diagrams and partition coefficients of dinitrophenylated amino acids demonstrate that this compound exhibits significant hydrophobicity. [] Compared to 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, the system containing this compound and water exhibits a slightly wider immiscibility gap, indicating its greater hydrophobic nature. [] This understanding of relative hydrophobicity is crucial for predicting the behavior of these ionic liquids in biphasic systems and their potential applications in separation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)

![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)

![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)